molecular formula C10H21N3O B7924366 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7924366
M. Wt: 199.29 g/mol
InChI Key: QTAOLUJHSTVPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a five-membered pyrrolidine ring substituted with an ethylamino (-CH₂CH₂NH₂) group at the 1-position and an ethyl-acetamide (-N-Et-COCH₃) moiety at the 3-position. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting neurological or metabolic pathways.

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-13(9(2)14)10-4-6-12(8-10)7-5-11/h10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOLUJHSTVPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

A common approach involves cyclizing 1,4-diamine derivatives to form the pyrrolidine ring. For example, 1,4-dibromopentane reacts with benzylamine to generate a substituted pyrrolidine, which is subsequently deprotected. This method, however, often requires harsh conditions (e.g., strong bases like potassium hexamethyldisilazide), leading to moderate yields (45–60%) due to competing elimination reactions.

Table 1: Cyclization Conditions and Outcomes

PrecursorReagentTemperatureYield (%)
1,4-DibromopentaneKHMDS-78°C58
1,4-DiaminePOCl₃110°C49
EnaminoneH₂O₂RT62

Key side products include Δ³-pyrroline (15–20%) and over-alkylated amines (8–12%).

Functionalization at the Pyrrolidine 1-Position

Alkylation with 2-Aminoethyl Groups

Introducing the 2-aminoethyl substituent typically involves nucleophilic substitution. For instance, 1-benzylpyrrolidin-3-amine reacts with 2-chloroethylamine under basic conditions (K₂CO₃, DMF, 80°C). Post-alkylation, catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, yielding the primary amine intermediate.

Critical Parameters:

  • Solvent : DMF > DMSO > THF (polar aprotic solvents enhance SN2 reactivity).

  • Base : K₂CO₃ (prevents Hofmann elimination vs. stronger bases like NaOH).

  • Temperature : 80–100°C optimizes reaction rate without decomposition.

Acylation with Ethyl-Acetamide

Direct Acylation Strategies

The final step involves acylating the pyrrolidine nitrogen with ethyl chloroacetate or acetyl chloride . In a representative procedure, N-ethylpyrrolidin-3-amine reacts with ethyl chloroacetate in anhydrous THF under N₂, using triethylamine as a base (0–5°C, 12 h). Work-up includes extraction (EtOAc/H₂O) and chromatography (SiO₂, hexane:EtOAc 3:1), yielding the product in 68–74% purity.

Table 2: Acylation Optimization

Acylating AgentBaseSolventYield (%)Purity (%)
Ethyl chloroacetateEt₃NTHF7492
Acetyl chlorideDIPEADCM6588
Acetic anhydridePyridineToluene5885

Alternative Routes via Intermediate Protection

Boc-Protected Amine Pathway

To avoid side reactions during acylation, the pyrrolidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group. For example:

  • Boc-protection : Treat pyrrolidin-3-amine with Boc₂O/DMAP (CH₂Cl₂, RT, 2 h).

  • Alkylation : React with 2-chloroethylamine (K₂CO₃, DMF, 80°C).

  • Deprotection : Remove Boc with TFA/DCM (0°C, 30 min).

  • Acylation : Proceed as in Section 4.1.

This route improves overall yield to 81% but adds two extra steps.

Stereochemical Considerations

Enantioselective Synthesis

When chirality at the pyrrolidine 3-position is required, asymmetric hydrogenation of Δ¹-pyrroline precursors using Rh-DuPhos catalysts achieves enantiomeric excess (ee) >90%. Subsequent functionalization preserves stereochemistry if mild conditions (pH 7–8, <40°C) are maintained.

Table 3: Chiral Induction Methods

MethodCatalystee (%)
Asymmetric hydrogenationRh-(R)-DuPhos92
Enzymatic resolutionLipase PS85
Chiral auxiliaries(-)-Menthyl78

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance safety and efficiency. Key steps include:

  • Microreactor alkylation : Mixing pyrrolidine and 2-chloroethylamine at 100°C with residence time <2 min.

  • In-line quenching : Neutralize HCl by-products immediately to prevent equipment corrosion.

  • Automated chromatography : Simulated moving bed (SMB) systems purify intermediates with >95% recovery.

Analytical Characterization

Purity Assessment

Final products are characterized using:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN (gradient: 5–95% MeCN over 20 min). Retention time: 8.2 min.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J=7.0 Hz, 3H, CH₂CH₃), 2.45–2.70 (m, 4H, pyrrolidine), 3.30 (q, J=7.0 Hz, 2H, NCH₂), 3.82 (s, 2H, NH₂CH₂).

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and aminoethyl group are susceptible to oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Key Observations
Ring oxidationKMnO<sub>4</sub> (acidic) / H<sub>2</sub>O<sub>2</sub>Pyrrolidinone derivative65–78%Selective oxidation at C-2/C-3 positions
Amine oxidationmCPBA (meta-chloroperbenzoic acid)N-Oxide derivative42–55%Requires anhydrous conditions; side products include nitrones
  • Mechanism : Oxidation of the pyrrolidine ring typically proceeds via radical intermediates, while amine oxidation involves electrophilic attack on the nitrogen lone pair.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis, influenced by pH and catalysts:

Conditions Reagents Products Rate Constant (k, s⁻¹)
Acidic (HCl, 1M, reflux)H<sub>3</sub>O<sup>+</sup>Carboxylic acid + ethylamine2.3 × 10⁻⁴
Basic (NaOH, 2M, 80°C)OH<sup>-</sup>Acetate salt + N-ethyl-pyrrolidine5.8 × 10⁻⁴
  • Notable Finding : Hydrolysis under basic conditions is 2.5× faster than acidic conditions due to nucleophilic attack by OH<sup>-</sup> on the carbonyl carbon.

Alkylation and Acylation

The secondary amine on the pyrrolidine ring participates in alkylation/acylation:

Reaction Reagents Product Applications
AlkylationEthyl bromoacetate / K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium derivativeEnhanced water solubility
AcylationAcetyl chloride / PyridineTertiary amideProdrug synthesis
  • Key Insight : Alkylation reactions are sterically hindered due to the bulky N-ethyl-acetamide group, requiring polar aprotic solvents (e.g., DMF) for optimal yields.

Reduction Reactions

Selective reduction of the amide bond is achievable with strong reducing agents:

Reagent Conditions Product Selectivity
LiAlH<sub>4</sub>Anhydrous THF, 0°C→25°CSecondary amine + ethanol>90% for C=O bond reduction
BH<sub>3</sub>·THFReflux, 12hBorane-amine adductPartial reduction observed
  • Mechanistic Note : LiAlH<sub>4</sub> reduces the amide to a methylene group, while BH<sub>3</sub>·THF forms stable intermediates .

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under strong nucleophilic or acidic conditions:

Conditions Reagents Products
H<sub>2</sub>SO<sub>4</sub> (conc.) / ΔH<sub>2</sub>OLinear diamino ester
NaNH<sub>2</sub> / NH<sub>3</sub> (l)-γ-Amino nitrile derivative
  • Research Highlight : Ring-opening in H<sub>2</sub>SO<sub>4</sub> produces a linear chain with retained chirality at the aminoethyl group .

Catalytic Reactions

Bismuth nitrate pentahydrate (Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O) and Pd/C enhance reaction efficiency:

Catalyst Reaction Turnover Frequency (TOF, h⁻¹)
Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>OAcetamide hydrolysis220
Pd/C (10 wt%)Hydrogenation180
  • Industrial Relevance : Continuous flow reactors with immobilized Bi catalysts achieve 95% conversion in <30 minutes.

Stability and Side Reactions

Degradation pathways under stress conditions:

Condition Major Degradants Half-Life (t<sub>1/2</sub>)
UV light (254 nm)N-Ethyl-acetamide + pyrroline48h
High humidity (90% RH)Hydrolyzed amide + dimerization72h
  • Thermal Stability : Decomposes at >200°C, releasing CO<sub>2</sub> and ethylamine .

Scientific Research Applications

Pharmacological Properties

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is noted for its interactions with central nervous system (CNS) receptors, particularly its binding affinity to melatonin receptors. Research indicates that compounds of this class may exhibit anxiolytic and antipsychotic effects, making them candidates for treating anxiety disorders and other psychiatric conditions.

Table 1: Binding Affinities of this compound

CompoundMelatonin Receptor Binding Affinity (Kd)
This compound5.5×10135.5\times 10^{-13} M
Melatonin6.3×10116.3\times 10^{-11} M

The data indicates that this compound has a significantly higher affinity for melatonin receptors compared to melatonin itself, suggesting potential for use in sleep disorders and related conditions .

Anxiolytic Effects

Studies have demonstrated that this compound can enhance the duration of sleep induced by barbiturates in animal models, indicating its potential as an anxiolytic agent. In experiments involving mice, the compound increased the number of transitions between areas in a controlled environment, demonstrating anxiolytic activity .

Analgesic Properties

Research suggests that derivatives of this compound may also possess analgesic properties. The compound has been tested for its ability to modulate pain responses in various models, showing promise as a new class of analgesics .

Case Study 1: Anxiolytic Activity in Mice

In a controlled study, male KK mice were treated with this compound prior to exposure to stress-inducing conditions. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting the compound's potential use in anxiety management .

Case Study 2: Sleep Enhancement

Another study assessed the effects of the compound on sleep duration when administered before barbiturate treatment. The findings revealed that mice receiving the compound exhibited prolonged sleep duration, highlighting its possible application in sleep disorders .

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

a) N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
  • Key Difference : The ethyl group in the target compound is replaced with an isopropyl (-CH(CH₃)₂) group.
b) N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • Key Difference: A 2-amino-3-methyl-butyryl chain replaces the ethylamino group.
  • Impact : The extended aliphatic chain could increase steric hindrance, affecting binding to biological targets such as enzymes or receptors. The molecular weight (255.36 g/mol) is higher than the target compound’s estimated ~213–230 g/mol range .
c) N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide
  • Key Difference : Pyrrolidine is replaced with a six-membered piperidine ring.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Ring Type Aqueous Solubility* LogP*
Target Compound ~213–230 Ethylamino, Ethyl-acetamide Pyrrolidine Moderate 0.5–1.5
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide ~227–245 Isopropyl, Ethyl-acetamide Pyrrolidine Low 1.8–2.5
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide 213.32 Ethylamino, Ethyl-acetamide Piperidine Moderate 0.7–1.8
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride 194.67 Methyl, Hydrogen Pyrrolidine High (salt form) -0.2–0.5

*Estimated based on structural analogs.

Research and Development Status

  • Discontinued Compounds : Several analogs (e.g., –9) are marked as "discontinued," possibly due to poor efficacy, toxicity, or formulation challenges. This highlights the need for optimizing the target compound’s substituents for clinical viability .

Biological Activity

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, also known by its chemical structure and CAS number 1353969-29-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₉N₃O
  • Molecular Weight : 185.27 g/mol
  • Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties. For example, pyrrolidine derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
    • The presence of specific functional groups in the structure may enhance the antimicrobial efficacy of this compound.
  • Antitumor Activity
    • Compounds related to this compound have been studied for their antitumor potential. For instance, similar acetamide derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro and in vivo. Research on related compounds has shown a reduction in tumor size in xenograft models when administered at therapeutic doses .
  • Neurological Effects
    • The pyrrolidine structure is often associated with neuroactive properties. Some derivatives have been evaluated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Receptors : There is evidence suggesting that pyrrolidine derivatives can act as antagonists or agonists at various receptors, influencing neurotransmission and cellular signaling pathways.

Antimicrobial Efficacy

A study conducted on pyrrolidine derivatives highlighted their potential as antibacterial agents. The results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant bacterial strains .

Antitumor Activity

In vivo studies using xenograft models demonstrated that compounds structurally related to this compound could reduce tumor growth by up to 55% when administered at doses of 20 mg/kg . This suggests a strong potential for further development in oncology.

Data Tables

Activity Type Tested Strain/Cell Line MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus3.12
AntibacterialEscherichia coli12.5
AntitumorMDA-MB-231 (breast cancer)IC50 = 10 μM
AntitumorXenograft modelTumor reduction by 55%

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidine-3-yl backbone via cyclization of 2-aminoethyl precursors under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Step 2: N-ethylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group .
  • Step 3: Acetamide coupling via reaction with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize side products .
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or target specificity . To address this:

Standardize Assay Protocols:

  • Use consistent cell lines (e.g., HEK293 for receptor binding studies) and control for passage number .
  • Validate enzyme inhibition assays (e.g., IC₅₀ measurements) with positive controls like known kinase inhibitors .

Cross-Validate with Orthogonal Methods:

  • Compare surface plasmon resonance (SPR) binding data with isothermal titration calorimetry (ITC) to confirm affinity measurements .

Analyze Structural Determinants:

  • Perform molecular docking simulations (e.g., AutoDock Vina) to identify key interactions between the acetamide moiety and target proteins (e.g., TrkA kinase) .

Example Data Contradiction Resolution:

StudyReported IC₅₀ (µM)Assay ConditionResolution Strategy
A0.56HEK293, 10% DMSORe-test with <5% DMSO to reduce solvent interference
B1.72CHO cellsUse SPR to confirm binding kinetics

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring (e.g., δ ~2.3 ppm for N-ethyl protons) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular weight (C₁₁H₂₁N₃O: theoretical 199.29 g/mol) .
  • Infrared (IR) Spectroscopy:
    • Identify amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Question: How does the compound’s stereochemistry influence its biological activity?

Methodological Answer:
The (S,S)-configuration at the pyrrolidine and aminoethyl groups enhances target binding:

  • Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers to assess activity differences .
  • X-ray Crystallography reveals that the (S)-pyrrolidine configuration optimizes hydrogen bonding with kinase active sites (e.g., TrkA) .

Key Findings:

StereoisomerIC₅₀ (TrkA Inhibition)Binding Affinity (Kd)
(S,S)0.48 µM12 nM
(R,R)3.2 µM220 nM

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:

  • Store at -20°C under inert gas (argon) to prevent oxidation of the aminoethyl group .
  • Avoid aqueous buffers (pH >8) to prevent hydrolysis of the acetamide bond .
  • Monitor degradation via HPLC-UV (λ = 254 nm) every 6 months .

Advanced Question: How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

Pharmacophore Modeling:

  • Use MOE or Schrödinger to identify critical features (e.g., hydrogen bond donors, hydrophobic pockets) .

MD Simulations:

  • Run 200 ns molecular dynamics simulations to assess binding stability to off-targets (e.g., serotonin receptors) .

QSAR Analysis:

  • Correlate substituent electronegativity (Hammett σ values) with bioactivity to prioritize synthetic targets .

Example Optimization:

DerivativelogPTrkA IC₅₀ (µM)5-HT₂A IC₅₀ (µM)Selectivity Index
Parent1.20.562.13.75
CF₃-Sub2.10.318.928.7

Basic Question: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Kinase Inhibition Assays:
    • Use ADP-Glo™ Kinase Assay for TrkA/B/C profiling .
  • Cell Viability Assays:
    • MTT assay in cancer cell lines (e.g., PC3, MCF7) to assess cytotoxicity .
  • Membrane Permeability:
    • PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration .

Advanced Question: How can researchers address low solubility in pharmacological studies?

Methodological Answer:

  • Salt Formation:
    • Prepare hydrochloride salts (pKa ~8.5 for the amino group) to enhance aqueous solubility .
  • Nanoparticle Formulation:
    • Use PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
  • Co-Solvent Systems:
    • Optimize PBS with 10% DMSO or β-cyclodextrin for in vitro dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.